



Application Notes and Protocols: Live-Cell Imaging of Sniper(abl)-015 Activity

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Compound of Interest		
Compound Name:	Sniper(abl)-015	
Cat. No.:	B12424241	Get Quote

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Introduction

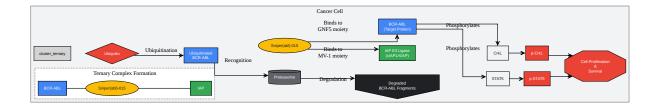
Sniper(abl)-015 is a specific and non-genetic IAP-dependent protein eraser (SNIPER) designed to induce the degradation of the oncogenic BCR-ABL fusion protein, a key driver in chronic myeloid leukemia (CML).[1][2] This molecule is a proteolysis-targeting chimera (PROTAC) that functions by linking the ABL inhibitor GNF5 to the inhibitor of apoptosis protein (IAP) ligand MV-1.[1][2] This bifunctional design allows Sniper(abl)-015 to recruit IAPs, a class of E3 ubiquitin ligases, to the BCR-ABL protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3] These application notes provide detailed protocols for the live-cell imaging of Sniper(abl)-015 activity, enabling real-time visualization and quantification of BCR-ABL degradation and its downstream signaling effects.

Mechanism of Action

Sniper(abl)-015 induces the degradation of the BCR-ABL protein through the ubiquitin-proteasome system. The GNF5 moiety of **Sniper(abl)-015** binds to the myristoyl pocket of the ABL kinase domain of BCR-ABL, while the MV-1 moiety recruits cellular inhibitor of apoptosis protein 1 (cIAP1) and X-linked inhibitor of apoptosis protein (XIAP). This ternary complex formation facilitates the E3 ligase activity of IAPs, leading to the polyubiquitination of BCR-ABL. The ubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome. This degradation of BCR-ABL leads to the inhibition of its downstream signaling pathways, including



the phosphorylation of STAT5 and CrkL, ultimately suppressing the growth of BCR-ABL-positive cancer cells.[4][5]



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Caption: Mechanism of Action of Sniper(abl)-015.

Quantitative Data Summary

The following tables summarize the key quantitative data for **Sniper(abl)-015**.

Table 1: In Vitro Degradation of BCR-ABL by Sniper(abl)-015

Parameter	Value	Cell Line	Reference
DC50 (BCR-ABL)	5 μΜ	K562	[1][2]

Table 2: Illustrative Dose-Response of BCR-ABL Degradation by a SNIPER Compound



Concentration (nM)	% BCR-ABL Remaining (Relative to Vehicle)
0	100
1	85
10	50
100	20
1000	45 (Hook Effect)

This table represents typical data that could be generated for **Sniper(abl)-015** and illustrates the "hook effect" often observed with PROTACs.

Table 3: Illustrative Time-Course of BCR-ABL Degradation by a SNIPER Compound at 100 nM

Time (hours)	% BCR-ABL Remaining (Relative to Vehicle)
0	100
2	75
6	40
12	25
24	20

This table represents typical data that could be generated for **Sniper(abl)-015**.

Table 4: Illustrative Inhibition of Downstream Signaling by a SNIPER Compound (6-hour treatment)



Concentration (nM)	% p-STAT5 Inhibition	% p-CrkL Inhibition
10	30	25
100	80	75
1000	85	80

This table represents typical data that could be generated for Sniper(abl)-015.

Experimental Protocols

Protocol 1: Live-Cell Imaging of BCR-ABL Degradation using a Fluorescently Tagged BCR-ABL

This protocol describes the use of a fluorescently tagged BCR-ABL fusion protein to visualize its degradation in real-time upon treatment with **Sniper(abl)-015**.

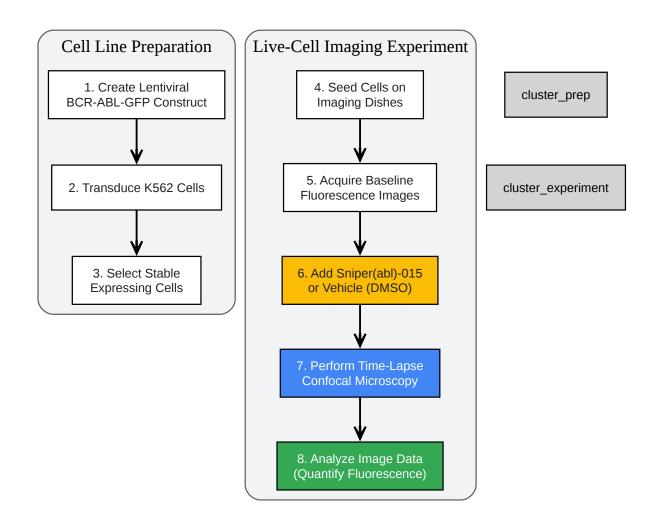
Materials:

- K562 or other suitable human CML cell line
- Lentiviral vector encoding BCR-ABL-GFP (or another suitable fluorescent protein like mCherry or a SNAP-tag)
- Lentiviral packaging and transduction reagents
- Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Sniper(abl)-015 (from a reputable supplier)
- Dimethyl sulfoxide (DMSO)
- Confocal microscope with live-cell imaging capabilities (environmental chamber for temperature, CO2, and humidity control)



· Glass-bottom imaging dishes or plates

Experimental Workflow:



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Caption: Workflow for live-cell imaging of BCR-ABL degradation.

Methodology:

- Generation of a Stable Cell Line:
 - Transduce K562 cells with the lentiviral vector encoding BCR-ABL-GFP.



- Select for a stable cell line with moderate and consistent expression of the fusion protein using antibiotic selection or fluorescence-activated cell sorting (FACS).
- Cell Culture and Plating:
 - Culture the stable K562-BCR-ABL-GFP cell line in complete medium (DMEM/RPMI with 10% FBS and 1% Penicillin-Streptomycin).
 - Seed the cells onto glass-bottom imaging dishes at a suitable density to allow for individual cell imaging. Allow cells to adhere and recover for 24 hours.
- Live-Cell Imaging:
 - Place the imaging dish on the stage of the confocal microscope equipped with an environmental chamber set to 37°C and 5% CO2.
 - Acquire initial baseline images of the GFP fluorescence in multiple fields of view.
 - Carefully add Sniper(abl)-015 (e.g., at a final concentration of 5 μM) or vehicle (DMSO) to the cells.
 - Immediately begin time-lapse imaging, acquiring images at regular intervals (e.g., every 15-30 minutes) for up to 24 hours.
- Image Analysis:
 - Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the mean fluorescence intensity of GFP within individual cells over time.
 - Normalize the fluorescence intensity at each time point to the baseline intensity for each cell.
 - Plot the normalized fluorescence intensity over time to visualize the kinetics of BCR-ABL-GFP degradation.

Protocol 2: Immunofluorescence Staining for Downstream Signaling Molecules







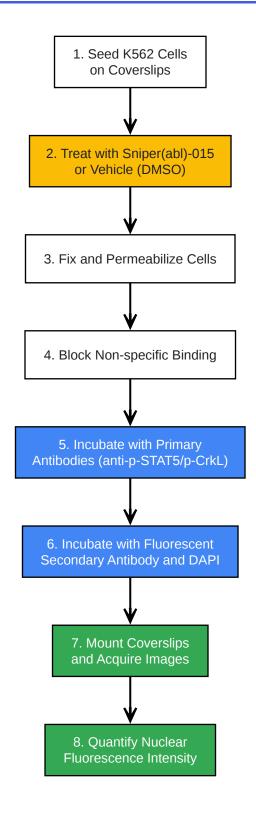
This protocol allows for the visualization and quantification of the inhibition of BCR-ABL downstream signaling by measuring the levels of phosphorylated STAT5 (p-STAT5) and phosphorylated CrkL (p-CrkL) in fixed cells.

Materials:

- K562 cells
- Sniper(abl)-015
- DMSO
- Paraformaldehyde (PFA)
- Triton X-100
- Bovine Serum Albumin (BSA)
- Primary antibodies: Rabbit anti-p-STAT5 (Tyr694), Rabbit anti-p-CrkL (Tyr207)
- Fluorescently labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488)
- DAPI (4',6-diamidino-2-phenylindole)
- Confocal microscope

Experimental Workflow:





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Caption: Workflow for immunofluorescence analysis of downstream signaling.

Methodology:



- Cell Culture and Treatment:
 - Seed K562 cells onto glass coverslips in a 24-well plate.
 - Treat the cells with various concentrations of Sniper(abl)-015 or vehicle for a defined period (e.g., 6 hours).
- Cell Fixation and Permeabilization:
 - Wash the cells with PBS.
 - Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
 - Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
- Immunostaining:
 - Block non-specific antibody binding with 1% BSA in PBS for 30 minutes.
 - Incubate the cells with the primary antibody (anti-p-STAT5 or anti-p-CrkL) diluted in blocking buffer overnight at 4°C.
 - Wash the cells three times with PBS.
 - Incubate with the fluorescently labeled secondary antibody and DAPI (for nuclear counterstaining) for 1 hour at room temperature in the dark.
 - Wash the cells three times with PBS.
- Imaging and Analysis:
 - Mount the coverslips onto microscope slides.
 - Acquire images using a confocal microscope.
 - Quantify the nuclear fluorescence intensity of the p-STAT5 or p-CrkL signal using image analysis software.



Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the live-cell imaging and analysis of **Sniper(abl)-015** activity. By visualizing the degradation of a fluorescently tagged BCR-ABL protein and quantifying the inhibition of its downstream signaling pathways, researchers can gain valuable insights into the pharmacodynamics and mechanism of action of this promising therapeutic agent. These methods are essential tools for the preclinical development and optimization of protein degraders in the field of oncology.

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